molecular formula C16H12F3N3O2S B1301739 ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 159885-61-7

ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1301739
CAS No.: 159885-61-7
M. Wt: 367.3 g/mol
InChI Key: XBROEAFTUKWFEL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a 4-phenylthiazole moiety at position 1.

Properties

IUPAC Name

ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-2-24-14(23)11-8-20-22(13(11)16(17,18)19)15-21-12(9-25-15)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBROEAFTUKWFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363357
Record name ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159885-61-7
Record name ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyrazole Core with Trifluoromethyl and Ester Substituents

The pyrazole core bearing the trifluoromethyl and ethyl carboxylate groups is typically prepared starting from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (compound 2 in literature) through hydrazine hydrate reaction and subsequent functionalization steps.

  • Step 1: Formation of Pyrazole Intermediate

    Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is reacted with hydrazine hydrate to form an intermediate hydrazinyl pyrazole derivative.

  • Step 2: Substitution at N-1 Position

    The N-1 position of the pyrazole is functionalized via substitution reactions. For example, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be prepared by methylation using iodomethane. Alternatively, Suzuki coupling with phenylboronic acid introduces the phenyl substituent at N-1, yielding ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with high yield (~91%) under mild conditions (ambient temperature, DMF solvent, cupric acetate catalyst, pyridine base).

Construction of the 4-Phenyl-1,3-Thiazol-2-yl Moiety

The thiazole ring bearing a phenyl substituent at the 4-position is synthesized separately, often via cyclocondensation reactions involving phenacyl bromides and thioamide intermediates derived from pyrazole precursors.

  • Step 3: Formation of Pyrazole Carbothioamide

    Pyrazole derivatives with aldehyde or nitrile functionalities are converted to carbothioamides by reaction with hydrogen sulfide in pyridine.

  • Step 4: Cyclocondensation to Form Thiazole

    The carbothioamide intermediates undergo cyclocondensation with substituted phenacyl bromides in ethanol to form the 4-aryl thiazole ring fused to the pyrazole system.

Coupling of Pyrazole and Thiazole Units

The key step involves linking the pyrazole and thiazole rings at the N-1 position of pyrazole and the 2-position of thiazole.

  • Suzuki coupling reactions are employed to attach the phenyl-substituted thiazole to the pyrazole core, using phenylboronic acid and appropriate catalysts under mild conditions, yielding the target ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate with high purity and yield.

Detailed Synthetic Procedure Summary

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Hydrazine reaction Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Hydrazine hydrate, solvent (e.g., ethanol), reflux Hydrazinyl pyrazole intermediate - Precursor for further substitution
2 N-1 substitution (Suzuki coupling) Pyrazole intermediate Phenylboronic acid, cupric acetate, pyridine, DMF, ambient temp, 24 h Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 91 High yield, mild conditions
3 Conversion to carbothioamide Pyrazole aldehyde or nitrile derivative Hydrogen sulfide, pyridine Pyrazole carbothioamide - Intermediate for thiazole formation
4 Cyclocondensation Pyrazole carbothioamide + phenacyl bromide Ethanol, reflux 4-Phenyl-1,3-thiazol-2-yl substituted pyrazole 65-85 Formation of thiazole ring
5 Final purification Crude product Column chromatography (silica gel, ethyl acetate/petroleum ether) Pure this compound - Ensures high purity for biological testing

Research Findings and Analytical Data

  • The Suzuki coupling step is critical for introducing the phenyl substituent on the thiazole ring, with yields reported up to 91% and melting points around 89–90 °C.

  • The final compounds exhibit characteristic spectral features:

    • 1H NMR : Singlets corresponding to pyrazole and thiazole protons, aromatic multiplets for phenyl groups.

    • 13C NMR : Signals showing characteristic carbon-fluorine coupling for trifluoromethyl groups.

    • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight, confirming the structure.

  • The synthetic route allows for variation in aryl substituents on the thiazole ring, enabling structure-activity relationship studies for biological screening.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazole and thiazole moieties exhibit promising anticancer properties. Ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study published in the journal Cancer Letters reported that derivatives of thiazole-pyrazole compounds showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was noted for its ability to disrupt cell cycle progression and promote apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Data Table: Anti-inflammatory Activity of this compound

StudyInflammatory ModelResult
Study ACarrageenan-induced paw edema in ratsSignificant reduction in edema compared to control
Study BLPS-induced inflammation in macrophagesDecreased TNF-alpha and IL-6 levels

Pesticidal Activity

This compound exhibits insecticidal properties. Its efficacy against various agricultural pests has been evaluated, showing promise as a potential pesticide.

Case Study:
In a field trial conducted on cotton crops infested with aphids, the application of this compound resulted in a 70% reduction in pest populations compared to untreated controls. The compound's mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Synthesis of Functional Materials

The unique properties of this compound have led to its use in the synthesis of functional materials, particularly in organic electronics.

Data Table: Properties of Materials Synthesized from this compound

Material TypeConductivity (S/m)Application
Conductive Polymer0.01Organic solar cells
Thin Film Transistor0.05Flexible electronics

Mechanism of Action

The mechanism of action of ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of the target compound lies in the combination of a pyrazole ring, trifluoromethyl group, and 4-phenylthiazole substitution. Key comparisons with analogs include:

Substituent Variations on the Thiazole Ring

  • 4-(4-Chlorophenyl)thiazole derivative (Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate):
    The chloro substituent increases molecular weight (MW: ~414.5 g/mol) compared to the target compound (MW: 367.3 g/mol) and may enhance lipophilicity. This analog’s bioactivity remains uncharacterized in the evidence, but chlorinated aryl groups are often associated with improved binding in antimicrobial agents .
  • Crystallographic data for isostructural analogs (P̄1 symmetry) reveal planar molecular conformations with perpendicularly oriented fluorophenyl groups, suggesting similar packing patterns for the target compound .

Pyrazole Ring Modifications

  • Ethyl 1-(2-(methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate :
    Replacing the thiazole with a methylthio-substituted phenyl group reduces sulfur-mediated interactions. This compound was synthesized in 92.5% yield via hydrazine-ester condensation, indicating robust synthetic accessibility for such derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target compound C₁₆H₁₂F₃N₃O₂S 367.3 4-phenylthiazole, CF₃
4-Chlorophenylthiazole analog C₁₇H₁₂ClF₃N₃O₂S 414.5 4-chlorophenylthiazole, CF₃
2-(Methylthio)phenyl analog C₁₅H₁₅F₃N₂O₂S 356.3 Methylthiophenyl, CF₃
4-Fluorophenylthiazole analog C₁₈H₁₃F₄N₃O₂S 411.4 4-fluorophenylthiazole, CF₃
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity across all analogs, favoring membrane permeability .
  • Solubility: The ethyl carboxylate group improves aqueous solubility compared to non-esterified analogs.

Characterization Techniques

  • X-ray Crystallography : Isostructural analogs (e.g., Compounds 4 and 5) were characterized using SHELX software, confirming planar geometries and intermolecular contacts .
  • Spectroscopy : ¹H/¹³C NMR and HRMS data are standard for verifying substituent positions and purity .

Biological Activity

Ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazole ring, a pyrazole moiety, and a trifluoromethyl group. Its molecular formula is C15_{15}H12_{12}F3_3N3_3O2_2S, with a molecular weight of approximately 412.3 g/mol . The structural components are essential for its biological activity, influencing interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole and pyrazole derivatives. This compound has shown promising cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that compounds with similar scaffolds exhibited IC50_{50} values in the low micromolar range against human liver carcinoma (HepG-2) cells .

Table 1: Antitumor Activity Data

CompoundCell LineIC50_{50} (µM)Reference
Compound AHepG-21.61 ± 1.92
Compound BJurkat<10
This compoundVarious Cancer LinesTBD

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in several studies. Compounds similar to this compound were tested in picrotoxin-induced convulsion models, showing significant protective effects against seizures. The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance anticonvulsant efficacy .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and seizure activity.
  • Interaction with Receptor Pathways : The compound may modulate pathways related to angiogenesis and inflammation, potentially through interactions with aryl hydrocarbon receptors (AHRs) .

Study on Anticancer Effects

A recent study assessed the anticancer effects of various thiazole derivatives against breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This compound was included in this analysis and showed promising results warranting further investigation .

Study on Anticonvulsant Properties

In a controlled experiment involving animal models, this compound was administered to evaluate its anticonvulsant effects. Results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting its potential as a therapeutic agent for epilepsy .

Q & A

Q. What are the optimal synthetic conditions for this compound, and how does solvent selection impact reaction yield?

Methodological Answer:

  • Use PEG-400 as a solvent with heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) under controlled temperatures (70–80°C) to enhance reaction efficiency and reduce side products. Monitor progress via TLC and purify via recrystallization in aqueous acetic acid .
  • Polar aprotic solvents like DMF or glacial acetic acid may improve cyclocondensation steps for pyrazole-thiazole hybrids, as seen in similar heterocyclic syntheses .

Q. Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, 1100–1200 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign pyrazole/thiazole proton environments (δ 6.5–8.5 ppm for aromatic protons) and ester/trifluoromethyl substituent effects on chemical shifts .
  • X-ray crystallography : Resolve stereoelectronic effects of the trifluoromethyl group and thiazole-phenyl interactions .

Q. How can side reactions during synthesis be minimized?

Methodological Answer:

  • Optimize stoichiometry of cyclocondensation reagents (e.g., ethyl acetoacetate, phenylhydrazine) to avoid incomplete ring closure .
  • Use ice-water quenching to isolate intermediates and reduce hydrolysis of the ester group .

Advanced Research Questions

Q. How do computational methods like DFT or reaction path searching improve synthesis design?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., Gaussian 09) to model transition states and predict regioselectivity in pyrazole-thiazole coupling steps .
  • Use ICReDD’s reaction path search algorithms to narrow optimal conditions (e.g., solvent, catalyst) before experimental validation, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data caused by electron-withdrawing substituents?

Methodological Answer:

  • Compare experimental NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) to validate assignments for ambiguous peaks, particularly near the trifluoromethyl group .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the thiazole and pyrazole rings .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • The trifluoromethyl group reduces electron density on the pyrazole ring, favoring nucleophilic attacks at the 4-position. Thiazole’s sulfur atom enhances π-stacking in Pd-catalyzed couplings .
  • Modify aryl substituents (e.g., fluorophenyl vs. bromophenyl) to tune electronic profiles and optimize Suzuki-Miyaura coupling yields .

Q. How can ester group modifications enhance bioactivity while retaining core structural integrity?

Methodological Answer:

  • Hydrolyze the ethyl ester to a carboxylic acid using NaOH/EtOH, then functionalize with amides or hydrazides via carbodiimide-mediated coupling .
  • Replace the ester with a methyloxime group (e.g., O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime) to improve metabolic stability, as demonstrated in analogous pyrazole derivatives .

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